3-Amino-4-phenylbutan-1-ol hydrochloride
Overview
Description
3-Amino-4-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H16ClNO It is a hydrochloride salt form of 3-amino-4-phenylbutan-1-ol, which is a derivative of butanol with an amino group and a phenyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-phenylbutan-1-ol hydrochloride typically involves the reaction of 4-phenylbutan-2-one with ammonia or an amine source, followed by reduction and subsequent conversion to the hydrochloride salt. One common method involves the following steps:
Amination: 4-phenylbutan-2-one is reacted with ammonia or an amine source to introduce the amino group.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 3-amino-4-phenylbutan-1-ol.
Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Condensation: Acid or base catalysts can facilitate condensation reactions.
Major Products Formed
Oxidation: Formation of 3-amino-4-phenylbutan-2-one.
Reduction: Formation of 3-amino-4-phenylbutane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Condensation: Formation of imines or enamines.
Scientific Research Applications
3-Amino-4-phenylbutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl group provides hydrophobic interactions that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenylbutan-2-ol: Similar structure but with a hydroxyl group at a different position.
4-Phenylbutan-2-one: Lacks the amino group, used as a precursor in the synthesis.
3-Amino-4-phenylbutane: Lacks the hydroxyl group, resulting from the reduction of the hydroxyl group.
Uniqueness
3-Amino-4-phenylbutan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the same carbon chain, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Biological Activity
Overview
3-Amino-4-phenylbutan-1-ol hydrochloride, also known as phenylpropanolamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its amine and alcohol functional groups, which contribute to its reactivity and interaction with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenyl group attached to a butanol chain, with an amino group that enhances its biological activity.
The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. It is known to act as a sympathomimetic agent, influencing adrenergic receptors. This action can lead to increased norepinephrine levels, which may have various physiological effects such as increased heart rate and blood pressure.
1. Sympathomimetic Effects
This compound has been shown to mimic the effects of sympathetic nervous system stimulation. This can result in:
- Increased Heart Rate : The compound can enhance cardiac output by stimulating beta-adrenergic receptors.
- Vasoconstriction : It may induce vasoconstriction through alpha-adrenergic receptor activation, leading to increased blood pressure.
2. Appetite Suppression
Research indicates that this compound can suppress appetite, making it a candidate for weight management therapies. Its mechanism involves modulation of neurotransmitters associated with hunger signals in the brain.
3. Potential Antidepressant Properties
Some studies suggest that this compound may exhibit antidepressant-like effects by enhancing monoaminergic neurotransmission. This is particularly relevant in the context of mood disorders where serotonin and norepinephrine levels are critical.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of this compound:
Safety and Toxicity
While this compound shows promise in various therapeutic applications, it is essential to consider safety profiles. Adverse effects may include hypertension, insomnia, and anxiety due to its stimulant nature. Careful dosing and monitoring are recommended in clinical settings.
Properties
IUPAC Name |
3-amino-4-phenylbutan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(6-7-12)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHUIYSLIFLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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